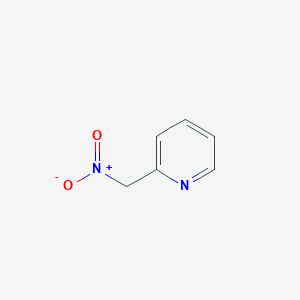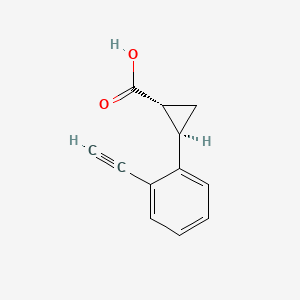
(1R,2R)-2-(2-Ethynylphenyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-(2-Ethynylphenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with a phenyl group substituted at the second position and an ethynyl group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-(2-Ethynylphenyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of an alkene with a carbene or carbenoid.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for the cyclopropanation step and employing efficient purification techniques to isolate the desired product.
Types of Reactions:
Oxidation: The ethynyl group can undergo oxidation reactions to form various oxidized products.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or osmium tetroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of ethynyl ketones or carboxylic acids.
Reduction: Formation of cyclopropyl alcohols or aldehydes.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Applications De Recherche Scientifique
(1R,2R)-2-(2-Ethynylphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (1R,2R)-2-(2-Ethynylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of signaling pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains .
Comparaison Avec Des Composés Similaires
Cyclopropane-1-carboxylic acid: Lacks the ethynyl and phenyl substituents, making it less complex.
2-Phenylcyclopropane-1-carboxylic acid: Similar structure but without the ethynyl group.
2-(2-Ethynylphenyl)propanoic acid: Similar substituents but with a propanoic acid backbone instead of a cyclopropane ring.
Uniqueness: (1R,2R)-2-(2-Ethynylphenyl)cyclopropane-1-carboxylic acid is unique due to the combination of the cyclopropane ring, phenyl group, and ethynyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H10O2 |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
(1R,2R)-2-(2-ethynylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H10O2/c1-2-8-5-3-4-6-9(8)10-7-11(10)12(13)14/h1,3-6,10-11H,7H2,(H,13,14)/t10-,11+/m0/s1 |
Clé InChI |
ZMTWGIVKBPBMQI-WDEREUQCSA-N |
SMILES isomérique |
C#CC1=CC=CC=C1[C@@H]2C[C@H]2C(=O)O |
SMILES canonique |
C#CC1=CC=CC=C1C2CC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(Tert-butoxy)carbonyl]-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylicacid](/img/structure/B13530861.png)
![O-[(2-chloro-4-fluorophenyl)methyl]hydroxylamine](/img/structure/B13530866.png)

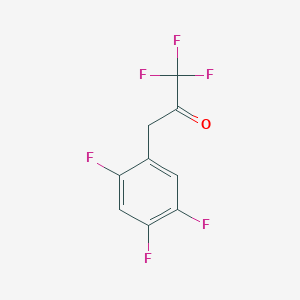
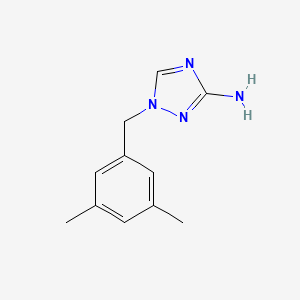

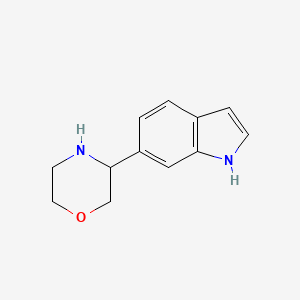
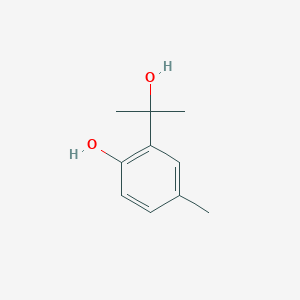
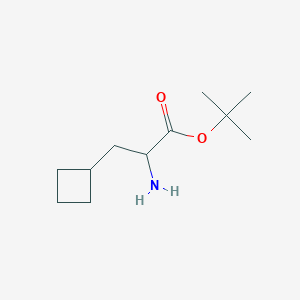
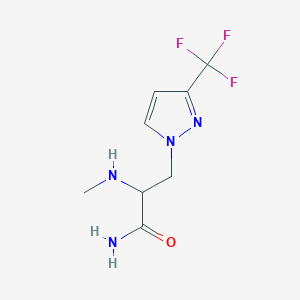
![2-Methyl-3-(1-methyl-1h-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B13530929.png)
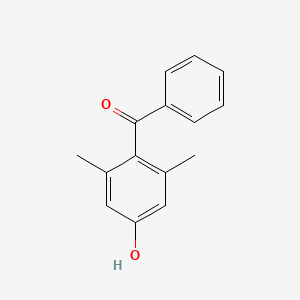
![[5-(Thiophen-2-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13530954.png)
